molecular formula C8H4Br2S2 B015582 5,5'-Dibromo-2,2'-bithiophene CAS No. 4805-22-5

5,5'-Dibromo-2,2'-bithiophene

Cat. No. B015582
CAS RN: 4805-22-5
M. Wt: 324.1 g/mol
InChI Key: SXNCMLQAQIGJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-Dibromo-2,2'-bithiophene is a compound of interest in the field of organic chemistry, particularly in the synthesis of complex organic molecules and materials.

Synthesis Analysis

  • The first synthesis of a related compound, 3,4′-dibromo-2,2′-bithiophene, was achieved via metal-catalyzed cross-coupling between a metallated and a halogenated thiophene derivative. This method also allowed for conversion into bis(alkylsulfanyl) derivatives (Antolini, Goldoni, Iarossi, Mucci, & Schenetti, 1997).

Molecular Structure Analysis

  • An X-ray crystal structure of 3,4′-dibromo-2,2′-bithiophene reveals significant insights into the molecular conformation and structural details of these types of compounds (Antolini et al., 1997).

Chemical Reactions and Properties

  • The 3,4′-dibromo derivative has been used to prepare other derivatives through bromine-lithium exchange followed by reaction with dialkyl disulfides (Antolini et al., 1997).

Physical Properties Analysis

  • The detailed properties of these compounds, such as solubility, melting points, and crystalline structure, can be inferred from studies on similar bithiophene derivatives. For example, the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates provide information on the planar and non-planar arrangements in these types of compounds (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Scientific Research Applications

Synthesis and Polymerization

Synthesis of Bithiophene-Based Dicarboxaldehydes 5,5'-Dibromo-2,2'-bithiophene serves as a synthon for the synthesis of bithiophene-based dicarboxaldehydes, essential building blocks for organic semiconductors. The compound has facilitated the synthesis of arylene vinylene-linked donor-acceptor copolymers, demonstrating its importance in the field of organic electronics (Bhuwalka et al., 2015).

Functional Conjugated Polymers 5,5'-Dibromo-2,2'-bithiophene has been utilized in synthesizing various 2,2'-bithiophene derivatives, serving as crucial components for preparing functional conjugated polymers. These polymers are notable for their high molecular weights, narrow polydispersity, and good thermal stability, marking their significance in materials science (García-Rodríguez et al., 2020).

Electrochemistry and Energy Storage

Electrochemical Reduction The electrochemical reduction of 5,5'-Dibromo-2,2'-bithiophene has been extensively studied, revealing its potential in creating various electrochemically relevant compounds. Controlled potential catalytic reductions of this compound have been successful, highlighting its role in synthetic electrochemistry (Mubarak).

Energy Storage Applications The study of oligothiophenes, including derivatives of 5,5'-Dibromo-2,2'-bithiophene, has demonstrated their potential as cathode electroactive materials for energy storage devices. Specifically, these compounds show promise in stabilizing oxidized species, essential for high-performance energy storage (Henderson et al., 2008).

Novel Applications and Syntheses

Halogenation Techniques Innovative halogenation methods have been developed using 5,5'-Dibromo-2,2'-bithiophene as a substrate. These methods offer regioselective multihalogenation, contributing significantly to the synthetic versatility of this compound (Kim et al., 2013).

Monolithiation and Electrophilic Reactions Selective monolithiation of 5,5'-Dibromo-2,2'-bithiophene and subsequent reactions with various electrophiles have been achieved using microflow systems. This technique opens up new possibilities in the synthesis of complex bithiophene derivatives (Nagaki et al., 2008).

Safety And Hazards

5,5’-Dibromo-2,2’-bithiophene is classified as a combustible solid . It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

2-bromo-5-(5-bromothiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNCMLQAQIGJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348605
Record name 5,5'-dibromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Dibromo-2,2'-bithiophene

CAS RN

4805-22-5
Record name 5,5'-dibromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5'-Dibromo-2,2'-bithiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,4-Dibromonaphthalene (M-16), 2,5-dibromothiophene (M-11), and 9,10-dibromoanthracene (M-18) are available commercially from Acros Organics, a division of Fisher Scientific Co. or Aldrich Chemicals. 5,5′-dibromo-2,2′-bithiophene (M-12) is prepared by bromination of 2,2′-bithiophene, as reported by R. M. Kellogg, A. P. Schaap, and H. Wynberg in Journal of Organic Chemistry, Vol. 34, pp. 343-346 (1969). 4,7-dibromo-2,1,3-benzothiadiazole (M-15) is prepared by bromination of 2,1,3-benzothiadiazole as reported by K. Pilgram, M. Zupan, and R. Skiles in Journal of Heterocyclic Chemistry, Vol. 7, pp. 629-633 (1970). 3,6-Dibromo-1,2-phenylenediamine is synthesized from 4,7-dibromo-2,1,3-benzothiadiazole as reported for the selenium analog reported by C. W. Bird, G. W. H. Cheeseman, and A. A. Sarsfield in Journal of Chemical Society, pp. 4767-4670 (1963) and was converted to 5,8-dibromo-2,3-diphenylquinoxaline (M-17) as reported in the same reference.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'-Dibromo-2,2'-bithiophene
Reactant of Route 2
Reactant of Route 2
5,5'-Dibromo-2,2'-bithiophene
Reactant of Route 3
Reactant of Route 3
5,5'-Dibromo-2,2'-bithiophene
Reactant of Route 4
Reactant of Route 4
5,5'-Dibromo-2,2'-bithiophene
Reactant of Route 5
Reactant of Route 5
5,5'-Dibromo-2,2'-bithiophene
Reactant of Route 6
Reactant of Route 6
5,5'-Dibromo-2,2'-bithiophene

Citations

For This Compound
560
Citations
M Kurban, B Gündüz - Optik, 2018 - Elsevier
The changes in the electronic, optical and structural properties of the title compound have been investigated using experimental and theoretical techniques. The semi-emprical relations …
İ Muz, M Kurban - Opto-Electronics Review, 2019 - Elsevier
The aims of this study were to enhance electronic, photophysical and optical properties of molecular semiconductors. For this purpose, the isomers of the B-doped molecule (5,5′-…
T Sato, H Kokubo, H Fukumoto… - Bulletin of the Chemical …, 2005 - journal.csj.jp
3-Alkynyl-2,5-dibromothiophene 2 and 3,3′-dialkynyl-5,5′-dibromo-2,2′-bithiophene have been prepared. Pd-catalyzed polycondensation between 2 and 2,2′-p-[2,5-bis(…
Number of citations: 8 www.journal.csj.jp
A Nagaki, Y Jiang, H Yamashita… - Chemical …, 2019 - Wiley Online Library
The lithiation of 5,5′‐dibromo‐2,2′‐bithiophene with one equivalent of an alkyllithium such as n‐BuLi or s‐BuLi was studied by varying the residence time in flow microreactors. With …
GJ Pyrka, Q Fernando, MB Inoue, M Inoue… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Structure of 5,5'-dibromo-2,2'-bithiophene Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 44 Part …
Number of citations: 29 scripts.iucr.org
A García-Rodríguez, S Merino… - Materials Today …, 2020 - Elsevier
A variety of 2,2′-bithiophene derivatives with different π-conjugated arms at the 3,3′-positions have been synthesized and evaluated as suitable building blocks for the preparation of …
A Farcas, PH Aubert, J Mohanty, AI Lazar, S Cantin… - researchgate.net
9, 9-dioctylfluorene-2, 7-diboronic acid bis (1, 3-propanediol) ester (97%)(DOF), 5, 5'-dibromo-2, 2'-bithiophene (99%)(BT), tetrakis (triphenylphosphine) palladium (99%)(Ph 3 P) 4 Pd (0…
Number of citations: 2 www.researchgate.net
K Yui, Y Aso, T Otsubo, F Ogura - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
Novel electron acceptors bearing a heteroquinonoid system, 5,5′-bis(dicyanomethylene)-5,5′-dihydro-Δ 2,2′ -bithiophene, its 3,3′-dichloro, 3,3′-dibromo, and 3,3′,4,4′-…
Number of citations: 122 www.journal.csj.jp
V Dzhabarov, D Výprachtický, V Cimrová - European Polymer Journal, 2018 - Elsevier
Alternating electroluminescent copolymers, poly(9,9-dihexadecylfluorene-2,7-diyl-alt-2,2′-bithiophene-5,5′-diyl)s (PFC16BTs), were synthesized using two different routes of Suzuki …
J Kim, SH Kim, T Kim, JY Shim, D Park… - Bulletin of the …, 2015 - Wiley Online Library
We report new random copolymers using the electron‐deficient unit N‐alkyl‐2,2′‐bithiophene‐3,3′‐dicarboximide ( BTI ) for organic solar cells. For absorption over a broader range …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.